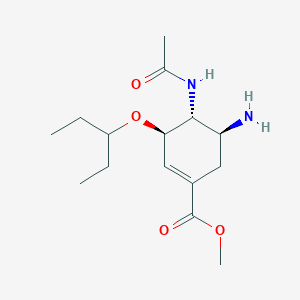

Oseltamivir Acid Methyl Ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl (3R,4R,5S)-4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26N2O4/c1-5-11(6-2)21-13-8-10(15(19)20-4)7-12(16)14(13)17-9(3)18/h8,11-14H,5-7,16H2,1-4H3,(H,17,18)/t12-,13+,14+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQFJHRGEFIDLDI-BFHYXJOUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)OC1C=C(CC(C1NC(=O)C)N)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(CC)O[C@@H]1C=C(C[C@@H]([C@H]1NC(=O)C)N)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

208720-71-2 | |

| Record name | Oseltamivir acid methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0208720712 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | OSELTAMIVIR ACID METHYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VA6M0DID7C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Oseltamivir Acid Methyl Ester discovery and synthesis history

An In-depth Technical Guide to the Discovery and Synthesis of Oseltamivir

Introduction and Discovery

Oseltamivir, marketed under the trade name Tamiflu®, is a cornerstone of antiviral therapy for the treatment and prophylaxis of influenza A and B virus infections.[1][2] It is an orally administered prodrug, specifically an ethyl ester, which is efficiently converted in the body to its active form, oseltamivir carboxylate.[1][3] This active metabolite is a potent and selective inhibitor of the viral neuraminidase enzyme, a critical component for viral propagation.[3][4]

The discovery of oseltamivir originated at Gilead Sciences and was patented in 1995.[5][6] Subsequently, a co-development agreement was established with Hoffmann-La Roche in late 1996, which led to a fast-tracked development program.[5][6] Roche launched the drug commercially in 1999.[6][7] The molecule's design is a result of structure-based drug design, targeting the highly conserved active site of the neuraminidase enzyme. Control of its specific stereochemistry is crucial, as the desired isomer is only one of eight possible stereoisomers.[8]

This document provides a technical overview of oseltamivir, focusing on its mechanism of action, pharmacokinetic profile, and the history of its chemical synthesis, from the initial routes to the various academic and industrial approaches developed over the past two decades.

Mechanism of Action

Oseltamivir phosphate is a prodrug that is hydrolyzed by esterases, primarily in the liver, to its active metabolite, oseltamivir carboxylate.[1][4] This active form is a competitive inhibitor of the influenza virus's neuraminidase enzyme.[9] The neuraminidase enzyme is essential for the release of newly formed viral particles from the surface of infected cells.[4] It cleaves the terminal sialic acid residues from glycoconjugates on the cell surface to which the viral hemagglutinin binds, thus freeing the new virions to infect other cells.[9]

By acting as a sialic acid analogue, oseltamivir carboxylate binds to the active site of the neuraminidase enzyme, preventing it from cleaving sialic acid.[9] This inhibition causes the newly synthesized virions to remain tethered to the host cell surface and to aggregate with each other, thereby preventing the spread of the infection within the respiratory tract.[4] This mechanism is effective against both influenza A and B viruses.[4]

Prodrug Strategy and Pharmacokinetics

Oseltamivir is administered as the ethyl ester prodrug, oseltamivir phosphate, to enhance its oral bioavailability.[10][11] The ester group increases the lipophilicity of the molecule, facilitating its absorption from the gastrointestinal tract.[1] After absorption, it is extensively and rapidly converted by hepatic carboxylesterases into the active metabolite, oseltamivir carboxylate.[3][4] This conversion is highly efficient, with at least 75% of an oral dose reaching systemic circulation as the active metabolite.[1][4]

The pharmacokinetic profiles of oseltamivir and its active carboxylate have been well-characterized.

| Parameter | Oseltamivir (Prodrug) | Oseltamivir Carboxylate (Active) | Reference(s) |

| Oral Bioavailability | ~80% (as carboxylate) | N/A | [3] |

| Time to Peak Plasma Conc. | N/A | 3-4 hours | [12] |

| Plasma Protein Binding | 42% | ~3% | [1][12] |

| Volume of Distribution | N/A | 23-26 Liters | [3][9] |

| Elimination Half-life | 1-3 hours | 6-10 hours | [9][12] |

| Primary Elimination Route | >90% as carboxylate in urine | >99% renal excretion | [3][9] |

History of Chemical Synthesis

The synthesis of oseltamivir, with its three stereocenters, has been a significant challenge for organic chemists. The initial commercial production relied on a starting material derived from a natural source, which led to concerns about supply chain limitations and spurred extensive research into alternative synthetic routes.[8][13]

Roche Industrial Synthesis from (-)-Shikimic Acid

The commercial production of oseltamivir, developed by Roche, historically begins with (-)-shikimic acid.[8][13] This natural product is extracted from the seeds of the Chinese star anise (Illicium verum) or produced via fermentation using engineered E. coli.[8][13] The overall yield from shikimic acid is reported to be in the range of 17-22%.[8]

Experimental Protocol Summary (Karpf/Trussardi Route):

-

Esterification: (-)-Shikimic acid is first converted to its ethyl ester using ethanol and thionyl chloride.[8]

-

Ketalization: The 3,4-diol is protected as a pentylidene acetal using 3-pentanone and p-toluenesulfonic acid.[8]

-

Mesylation: The remaining hydroxyl group at C-5 is mesylated with methanesulfonyl chloride and triethylamine.[8]

-

Epoxidation: The acetal is reductively opened, and the resulting intermediate is treated with a base (potassium bicarbonate) to form a key epoxide intermediate.[8]

-

Azide Opening: The epoxide is opened regioselectively with an azide source (e.g., sodium azide with a Lewis acid) to install the C-5 amino precursor. This step is a critical and potentially hazardous part of the industrial synthesis.[5][8]

-

Functional Group Manipulation: The C-4 hydroxyl is converted to the desired acetamido group. This involves mesylation, displacement with azide, and subsequent reduction and acetylation.[5]

-

Final Steps: The azide at C-5 is reduced to the primary amine, followed by salt formation with phosphoric acid to yield oseltamivir phosphate.[5][8]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Different synthetic strategies of oseltamivir phosphate: a potent influenza neuraminidase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Oseltamivir - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. droracle.ai [droracle.ai]

- 5. york.ac.uk [york.ac.uk]

- 6. The evolution of Tamiflu synthesis, 20 years on: Advent of enabling technologies the last piece of the puzzle? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN103833570B - Synthesis method of oseltamivir - Google Patents [patents.google.com]

- 8. Oseltamivir total synthesis - Wikipedia [en.wikipedia.org]

- 9. Oseltamivir - Wikipedia [en.wikipedia.org]

- 10. A Novel Prodrug Strategy Based on Reversibly Degradable Guanidine Imides for High Oral Bioavailability and Prolonged Pharmacokinetics of Broad-Spectrum Anti-influenza Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. mims.com [mims.com]

- 13. news-medical.net [news-medical.net]

An In-depth Technical Guide to the Chemical and Physical Properties of Oseltamivir Acid Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oseltamivir Acid Methyl Ester, systematically named methyl (3R,4R,5S)-4-acetamido-5-amino-3-(pentan-3-yloxy)cyclohexene-1-carboxylate, is a key chemical intermediate and a known impurity in the synthesis of the antiviral drug Oseltamivir Phosphate (Tamiflu®). As a precursor to the active metabolite, Oseltamivir Acid, a thorough understanding of its chemical and physical properties is crucial for drug development, quality control, and impurity profiling. This technical guide provides a comprehensive overview of the available data on this compound, including its physicochemical characteristics, synthesis and purification strategies, analytical methodologies, and its primary biological role.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized below. It is important to note that while some properties are well-documented, specific experimental values for thermal properties like melting and boiling points are not consistently available in the public domain and are often cited as "undetermined" in safety data sheets.

Table 1: General and Chemical Properties of this compound

| Property | Value |

| IUPAC Name | methyl (3R,4R,5S)-4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylate[1][2] |

| Synonyms | Oseltamivir EP Impurity E[3] |

| CAS Number | 208720-71-2 |

| Molecular Formula | C₁₅H₂₆N₂O₄[2] |

| Molecular Weight | 298.38 g/mol |

| Appearance | Solid |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Melting Point | Undetermined |

| Boiling Point | Undetermined |

| Solubility | Slightly soluble in Chloroform and Methanol. Water solubility is not definitively reported. |

| Accurate Mass | 298.1893 |

Experimental Protocols

Synthesis and Purification

Method 1: Esterification of Oseltamivir Acid

This is the most direct conceptual method for the synthesis of this compound.

-

Reaction: Oseltamivir Acid is dissolved in an excess of methanol, which acts as both the solvent and the reactant.

-

Catalyst: A catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), is added to protonate the carboxylic acid and facilitate nucleophilic attack by methanol.

-

Conditions: The reaction mixture is typically heated to reflux for several hours to drive the equilibrium towards the ester product.

-

Work-up and Purification:

-

The excess methanol is removed under reduced pressure.

-

The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with a mild base (e.g., saturated sodium bicarbonate solution) to neutralize the acid catalyst, followed by washing with brine.

-

The organic layer is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is evaporated.

-

Purification is achieved through column chromatography on silica gel, using a suitable eluent system such as a gradient of ethyl acetate in hexane.

-

Method 2: As an Impurity in Oseltamivir Synthesis

This compound is also known as "Oseltamivir EP Impurity E". Its formation can occur during the synthesis of Oseltamivir if methanol is present, for instance, as a solvent or reagent. The purification of this impurity from a reaction mixture would typically involve preparative High-Performance Liquid Chromatography (HPLC).

Analytical Methodologies

A variety of analytical techniques can be employed for the characterization and quantification of this compound. The methods are largely based on those developed for Oseltamivir and its active metabolite.

High-Performance Liquid Chromatography (HPLC)

-

Principle: HPLC is a cornerstone technique for the separation, identification, and quantification of this compound. Reversed-phase HPLC is the most common mode.

-

Column: A C18 column is typically used.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer or ammonium formate) and an organic modifier (e.g., acetonitrile or methanol) is employed. The pH of the aqueous phase is a critical parameter for achieving good peak shape and separation.

-

Detection: UV detection at a wavelength around 215-220 nm is suitable for the chromophore present in the molecule.

-

Example Protocol Outline:

-

Prepare a standard solution of this compound of known concentration.

-

Use a C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Set the mobile phase to a gradient or isocratic mixture of acetonitrile and a suitable buffer.

-

Set the flow rate to approximately 1.0 mL/min.

-

Inject the sample and monitor the absorbance at 220 nm.

-

Quantification is achieved by comparing the peak area of the analyte to that of the standard.

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

-

Principle: For higher sensitivity and selectivity, especially in complex matrices, LC-MS/MS is the method of choice. It combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry.

-

Ionization: Electrospray ionization (ESI) in the positive ion mode is typically used.

-

Mass Analysis: A triple quadrupole mass spectrometer is commonly used, operating in Multiple Reaction Monitoring (MRM) mode for high specificity and sensitivity.

-

Example Protocol Outline:

-

Develop an HPLC method as described above.

-

Optimize the mass spectrometer parameters for this compound, including the precursor ion (the protonated molecule [M+H]⁺) and a suitable product ion for fragmentation. For Oseltamivir (the ethyl ester), a common transition is m/z 313.1 → 166.2. A similar fragmentation pattern would be expected for the methyl ester.

-

Prepare samples and standards, often involving a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) for biological samples.

-

Inject the samples into the LC-MS/MS system and acquire data in MRM mode.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Principle: ¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation and confirmation of this compound.

-

Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, MeOD, or D₂O).

-

Data Acquisition: Standard ¹H and ¹³C NMR spectra are acquired. 2D NMR techniques such as COSY, HSQC, and HMBC can be used for complete structural assignment.

-

Expected ¹H NMR signals would include:

-

Singlet for the methyl ester protons (~3.7 ppm).

-

Signals for the ethyl group of the pentan-3-yloxy side chain.

-

Signals for the cyclohexene ring protons.

-

A singlet for the acetamido methyl group (~2.0 ppm).

-

Signals for the amino group protons.

-

Biological Activity and Signaling Pathways

This compound is a precursor to the active antiviral agent, Oseltamivir Acid.[4] It is not known to have significant intrinsic biological activity. Its primary role in a biological context is its conversion to the active carboxylic acid form.

Metabolic Conversion

The hydrolysis of the methyl ester to the carboxylic acid is catalyzed by carboxylesterase 1 (CES1), an enzyme predominantly found in the liver.[4] This enzymatic conversion is a critical step in the activation of Oseltamivir prodrugs.

References

Oseltamivir Acid Methyl Ester: A Technical Guide to its Prodrug Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Oseltamivir, commercially known as Tamiflu®, is a cornerstone in the management and prevention of influenza A and B virus infections.[1][2] It is administered as an inactive ethyl ester prodrug, oseltamivir phosphate, which is subsequently metabolized into its active form, oseltamivir carboxylate.[3][4] This conversion is critical for the drug's efficacy, as the active metabolite is a potent and selective inhibitor of the viral neuraminidase enzyme, an essential protein for viral propagation.[5][6] This technical guide provides a detailed overview of the mechanism of action of oseltamivir as a prodrug, focusing on its bioactivation, pharmacokinetic profile, and the experimental methodologies used to characterize its conversion.

The Prodrug Concept and Bioactivation of Oseltamivir

Oseltamivir is designed as an ethyl ester prodrug to enhance its oral bioavailability.[7][8] The active compound, oseltamivir carboxylate, is a highly polar molecule with limited lipid solubility, which would otherwise lead to poor absorption from the gastrointestinal tract.[9] By masking the carboxylate group with an ethyl ester, the lipophilicity of the molecule is increased, facilitating its absorption.

Following oral administration, oseltamivir phosphate is readily absorbed from the gastrointestinal tract and undergoes extensive first-pass metabolism, primarily in the liver.[3][10] The bioactivation is a hydrolysis reaction catalyzed by the human carboxylesterase 1 (hCE1) enzyme, which cleaves the ethyl ester bond to yield the active oseltamivir carboxylate.[11][12][13] This enzymatic conversion is highly efficient, with at least 75% of an oral dose reaching the systemic circulation as the active metabolite.[1][2] The exposure to the prodrug in the systemic circulation is minimal, constituting less than 5% of the total exposure.[1][3]

Figure 1: Metabolic activation pathway of oseltamivir.

Mechanism of Neuraminidase Inhibition

The antiviral activity of oseltamivir is entirely attributable to its active metabolite, oseltamivir carboxylate. This molecule acts as a selective inhibitor of the neuraminidase (NA) enzyme, which is a glycoprotein found on the surface of influenza viruses.[1][6] The NA enzyme is crucial for the release of newly formed virus particles from infected cells by cleaving sialic acid residues that bind the virions to the cell surface.[2][14]

Oseltamivir carboxylate is a structural analogue of sialic acid and binds with high affinity to the active site of the neuraminidase enzyme.[9] This competitive inhibition prevents the enzyme from cleaving sialic acid, leading to the aggregation of newly synthesized virions on the host cell surface and limiting the spread of the infection.[2][3]

Figure 2: Mechanism of neuraminidase inhibition by oseltamivir carboxylate.

Pharmacokinetic Properties

The pharmacokinetic profiles of oseltamivir and its active metabolite, oseltamivir carboxylate, have been well-characterized. The prodrug approach significantly enhances the bioavailability of the active compound.

| Parameter | Oseltamivir (Prodrug) | Oseltamivir Carboxylate (Active Metabolite) | Reference(s) |

| Bioavailability | <5% of total exposure | ~75% of an oral dose | [1][5] |

| Time to Peak Plasma Conc. (Tmax) | ~1-1.5 hours | ~3-4 hours | [15] |

| Plasma Protein Binding | ~42% | ~3% | [1][5] |

| Elimination Half-life | ~1-3 hours | ~6-10 hours | [1][5] |

| Primary Route of Excretion | >90% converted to oseltamivir carboxylate | >90% via renal excretion | [1] |

Experimental Protocols

In Vitro Hydrolysis of Oseltamivir in Human Liver Microsomes

This protocol is a representative method for assessing the conversion of oseltamivir to oseltamivir carboxylate, based on methodologies described in the literature.[7][12]

Objective: To quantify the rate of oseltamivir hydrolysis to oseltamivir carboxylate by human liver microsomes.

Materials:

-

Oseltamivir phosphate

-

Human liver microsomes (e.g., pooled from individual donors)

-

Tris-HCl buffer (100 mM, pH 7.4)

-

Acetonitrile

-

Internal standard (e.g., clopidogrel carboxylate)

-

LC-MS/MS system

Procedure:

-

Preparation of Reaction Mixture: Prepare a reaction mixture containing Tris-HCl buffer and human liver microsomes (e.g., at a protein concentration of 5-20 µg/mL).

-

Initiation of Reaction: Add oseltamivir to the reaction mixture to a final concentration of 200 µM.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 10 minutes).

-

Termination of Reaction: Stop the reaction by adding a volume of cold acetonitrile containing the internal standard. This step precipitates the proteins and halts enzymatic activity.

-

Sample Processing: Centrifuge the samples to pellet the precipitated proteins.

-

Analysis: Analyze the supernatant for the concentration of oseltamivir carboxylate using a validated LC-MS/MS method.

-

Data Analysis: Quantify the formation of oseltamivir carboxylate by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

Figure 3: Experimental workflow for in vitro oseltamivir hydrolysis assay.

Conclusion

The successful design of oseltamivir as an ethyl ester prodrug is a prime example of leveraging physiological processes to optimize drug delivery and efficacy. Through enzymatic hydrolysis, primarily by hepatic hCE1, the orally administered, inactive prodrug is efficiently converted into the potent neuraminidase inhibitor, oseltamivir carboxylate. This mechanism overcomes the poor bioavailability of the active compound and allows for effective systemic concentrations to be achieved, thereby inhibiting influenza virus replication. Understanding this bioactivation pathway is crucial for the continued development of antiviral therapies and for predicting potential drug-drug interactions.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. droracle.ai [droracle.ai]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. Oseltamivir | C16H28N2O4 | CID 65028 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mims.com [mims.com]

- 6. Binding mechanism of oseltamivir and influenza neuraminidase suggests perspectives for the design of new anti-influenza drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. studenttheses.uu.nl [studenttheses.uu.nl]

- 9. Development of Oseltamivir Phosphonate Congeners as Anti-Influenza Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Activation of the antiviral prodrug oseltamivir is impaired by two newly identified carboxylesterase 1 variants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Anti-influenza prodrug oseltamivir is activated by carboxylesterase human carboxylesterase 1, and the activation is inhibited by antiplatelet agent clopidogrel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Different Inhibitory Potencies of Oseltamivir Carboxylate, Zanamivir, and Several Tannins on Bacterial and Viral Neuraminidases as Assessed in a Cell-Free Fluorescence-Based Enzyme Inhibition Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Comparison of Oseltamivir and Oseltamivir Carboxylate Concentrations in Venous Plasma, Venous Blood, and Capillary Blood in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of Oseltamivir Acid Methyl Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for Oseltamivir Acid Methyl Ester, a key reference compound in the analysis of Oseltamivir. This document presents a compilation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols to aid in the characterization and analysis of this molecule.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and MS analyses of this compound.

Table 1: ¹H NMR Spectral Data of this compound

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| 6.80 | s | 1H | Olefinic proton |

| 5.85-5.87 | d | 1H | - |

| 4.29-4.32 | t | 1H | - |

| 3.84-3.86 | d | 1H | - |

| 3.73 | s | 3H | -OCH₃ |

| 3.26-3.29 | m | 1H | - |

| 2.67-2.70 | dd | 1H | - |

| 2.20-2.22 | dd | 1H | - |

| 2.04 | s | 3H | -COCH₃ |

| 1.33-1.42 | m | 4H | -CH₂CH₃ x 2 |

| 0.76-0.85 | m | 6H | -CH₂CH₃ x 2 |

Note: The data is based on the characterization of "Impurity-3" as detailed in the cited literature, which corresponds to this compound.

Table 2: ¹³C NMR Spectral Data of this compound

| Chemical Shift (δ, ppm) | Assignment |

| 170.62 | -C=O (amide) |

| 166.40 | -C=O (ester) |

| 138.60 | Olefinic C |

| 128.80 | Olefinic C |

| 74.37 | C-O |

| 52.80 | -OCH₃ |

| 51.52 | - |

| 47.90 | - |

| 32.70 | - |

| 25.80 | -CH₂CH₃ x 2 |

| 23.00 | -COCH₃ |

| 8.90 | -CH₂CH₃ x 2 |

Note: The data is based on the characterization of "Impurity-3" as detailed in the cited literature, which corresponds to this compound.

Table 3: IR and Mass Spectrometry Data of this compound

| Spectroscopic Technique | Key Peaks/Values | Interpretation |

| IR (KBr, cm⁻¹) | 3419.69 | >N-H stretching |

| 2966.54, 2939.46 | Aliphatic >C-H stretching | |

| 1648.06, 1249.80 | >C=O & O-C stretching | |

| Mass Spectrometry (ESI-MS) | m/z 299.0 [M+H]⁺ | Protonated molecular ion |

Note: The data is based on the characterization of "Impurity-3" as detailed in the cited literature, which corresponds to this compound.[1]

Experimental Protocols

The spectroscopic data presented in this guide were obtained using the following methodologies, as adapted from the referenced literature on the characterization of Oseltamivir impurities.[1]

NMR Spectroscopy

The NMR spectra were acquired on a Bruker Avance II 400 MHz spectrometer.[1]

-

¹H NMR: Chemical shifts are reported in parts per million (ppm) on the δ scale, relative to Tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

¹³C NMR: Chemical shifts are reported in ppm relative to the solvent peak (e.g., CDCl₃ at δ = 77.00 ppm or DMSO-d₆ at δ = 39.50 ppm) as the internal standard.[1]

FT-IR Spectroscopy

Infrared spectra were recorded in the solid state as a KBr dispersion using a Perkin Elmer Spectrum 100 FT-IR spectrophotometer.[1]

Mass Spectrometry

Electrospray Ionization Mass Spectrometry (ESI-MS) was performed using an Agilent 6310 ion trap mass spectrometer. The data was obtained in positive ion mode by switching the capillary voltage to +5000V.[1]

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

References

An In-depth Technical Guide on the Stability and Degradation Profile of Oseltamivir Esters

A comprehensive overview for researchers, scientists, and drug development professionals.

This technical guide delves into the stability and degradation characteristics of Oseltamivir esters, providing critical information for researchers and professionals involved in the development and handling of this important antiviral agent. While this guide focuses on the well-documented stability of Oseltamivir Phosphate (the ethyl ester prodrug), it offers valuable insights into the potential behavior of related compounds such as Oseltamivir Acid Methyl Ester, a known impurity.

Oseltamivir is a prodrug that is hydrolyzed in the body to its active form, Oseltamivir Carboxylate (Oseltamivir Acid). The stability of the ester form is therefore a crucial factor in its formulation, storage, and therapeutic efficacy. Understanding its degradation pathways under various stress conditions is essential for the development of stable pharmaceutical preparations and for defining appropriate storage conditions.

Chemical Structure and Degradation Pathways

Oseltamivir's susceptibility to degradation is primarily centered around the hydrolysis of its ethyl ester group, leading to the formation of the active metabolite, Oseltamivir Carboxylate.[1][2] Additionally, under certain conditions, N,N-acyl migration can occur, resulting in isomeric impurities.[1] Forced degradation studies have been instrumental in identifying the key degradation products and elucidating the pathways under which they are formed.

dot

Caption: Primary degradation pathways of Oseltamivir Phosphate.

Forced Degradation Studies: A Summary of Conditions and Outcomes

Forced degradation studies are a cornerstone of pharmaceutical stability testing, providing insights into the intrinsic stability of a drug substance and helping to develop stability-indicating analytical methods. Oseltamivir Phosphate has been subjected to a range of stress conditions as per the International Council for Harmonisation (ICH) guidelines.

Quantitative Data from Forced Degradation Studies

The following table summarizes the percentage of degradation of Oseltamivir Phosphate under various stress conditions as reported in the literature. These studies highlight the conditions under which the drug is most susceptible to degradation.

| Stress Condition | Reagent/Parameters | Duration | Temperature | Degradation (%) | Primary Degradation Products | Reference |

| Acid Hydrolysis | 1 M HCl | 3 hours | 90 °C | 7.76% | Oseltamivir Carboxylate | [3] |

| Alkaline Hydrolysis | 0.1 M NaOH | 5 hours | 60 °C | 8.59% | Oseltamivir Carboxylate | [3] |

| Oxidative Degradation | 3% H₂O₂ | 30 minutes | 90 °C | Not specified | Not specified | [3] |

| Thermal Degradation | Dry Heat | 24 minutes | 60 °C | Not specified | Not specified | [3] |

| Photolytic Degradation | UV Light | Not specified | Ambient | Major degradation observed | Not specified | [4] |

Note: The extent of degradation can vary depending on the precise experimental conditions.

Experimental Protocols for Forced Degradation Studies

Detailed methodologies are crucial for the reproducibility of stability studies. Below are representative protocols for the forced degradation of Oseltamivir Phosphate.

General Procedure for Sample Preparation

A stock solution of Oseltamivir Phosphate is prepared in a suitable solvent, typically methanol or water, at a concentration of approximately 1 mg/mL. Aliquots of this stock solution are then subjected to the various stress conditions as detailed below.

Acid Hydrolysis

-

Reagent: 1 M Hydrochloric Acid (HCl)

-

Procedure: An aliquot of the Oseltamivir Phosphate stock solution is mixed with 1 M HCl.

-

Incubation: The mixture is heated in a water bath at 90°C for 3 hours.[3]

-

Neutralization: After incubation, the solution is cooled to room temperature and neutralized with an appropriate amount of 1 M Sodium Hydroxide (NaOH).

-

Analysis: The sample is diluted with the mobile phase to a suitable concentration for chromatographic analysis.

Alkaline Hydrolysis

-

Reagent: 0.1 M Sodium Hydroxide (NaOH)

-

Procedure: An aliquot of the Oseltamivir Phosphate stock solution is mixed with 0.1 M NaOH.

-

Incubation: The mixture is heated in a water bath at 60°C for 5 hours.[3]

-

Neutralization: After incubation, the solution is cooled to room temperature and neutralized with an appropriate amount of 0.1 M HCl.

-

Analysis: The sample is diluted with the mobile phase for analysis.

Oxidative Degradation

-

Reagent: 3% Hydrogen Peroxide (H₂O₂)

-

Procedure: An aliquot of the Oseltamivir Phosphate stock solution is mixed with 3% H₂O₂.

-

Incubation: The mixture is heated in a water bath at 90°C for 30 minutes.[3]

-

Analysis: The sample is cooled and diluted for immediate analysis.

Thermal Degradation

-

Procedure: Oseltamivir Phosphate powder is placed in a hot air oven.

-

Incubation: The sample is heated at 60°C for 24 minutes.[3]

-

Sample Preparation: After exposure, the powder is dissolved in a suitable solvent and diluted for analysis.

Photolytic Degradation

-

Procedure: A solution of Oseltamivir Phosphate is exposed to ultraviolet (UV) light.

-

Incubation: The duration and intensity of UV exposure are maintained as per ICH guidelines.

-

Analysis: The solution is analyzed by chromatography.

dot

Caption: General experimental workflow for forced degradation studies.

Stability-Indicating Analytical Method

A robust stability-indicating analytical method is essential to separate and quantify the parent drug from its degradation products. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most commonly employed technique for this purpose.

Typical RP-HPLC Method Parameters

| Parameter | Typical Conditions | Reference |

| Column | X terra C18 (150 mm x 4.6 mm, 5 µm) | [3] |

| Mobile Phase | 0.1% Octa-sulfonic acid: Acetonitrile (30:70 v/v) | [3] |

| Flow Rate | 1.0 mL/min | [3] |

| Detection | UV at 237 nm | [3] |

| Column Temperature | Ambient | [3] |

| Injection Volume | 20 µL | [3] |

This method has been shown to effectively separate Oseltamivir from its degradation products generated during forced degradation studies, demonstrating its specificity and stability-indicating nature.[3]

Conclusion

The stability of Oseltamivir esters is a critical attribute that influences their quality, safety, and efficacy. This guide has summarized the key aspects of the degradation profile of Oseltamivir Phosphate, providing a framework for understanding its stability under various stress conditions. The primary degradation pathway involves hydrolysis to Oseltamivir Carboxylate, with the potential for isomer formation under certain conditions. The provided experimental protocols and analytical method parameters offer a solid foundation for researchers and drug development professionals working with Oseltamivir and related compounds. While specific data for this compound is limited, the information presented here for the ethyl ester serves as a valuable surrogate for predicting its stability and degradation behavior.

References

Enzymatic Conversion of Oseltamivir Acid Methyl Ester to Oseltamivir Carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oseltamivir, the active pharmaceutical ingredient in the antiviral medication Tamiflu®, is administered as a prodrug, typically as the ethyl ester Oseltamivir Phosphate. In vivo, this prodrug undergoes rapid and efficient hydrolysis to its active form, Oseltamivir Carboxylate, a potent inhibitor of the neuraminidase enzyme of influenza A and B viruses. This conversion is primarily mediated by human carboxylesterase 1 (hCE1), predominantly found in the liver.[1][2][3] This technical guide provides an in-depth overview of the enzymatic conversion of Oseltamivir Acid Methyl Ester to Oseltamivir Carboxylate, focusing on the use of recombinant human carboxylesterase 1 (hCE1) for in vitro synthesis. The guide includes a detailed experimental protocol, a summary of kinetic data, and visualizations of the reaction pathway and experimental workflow.

Introduction

The enzymatic conversion of oseltamivir prodrugs to the active carboxylate form is a critical step in the drug's mechanism of action. Understanding and replicating this biotransformation in a controlled laboratory setting is essential for various research and development activities, including the synthesis of analytical standards, investigation of drug metabolism, and the development of novel drug delivery systems. Human carboxylesterase 1 (hCE1) has been identified as the key enzyme responsible for this hydrolytic activation.[1][2] Recombinant hCE1 provides a reliable and specific biocatalyst for the in vitro conversion of this compound to Oseltamivir Carboxylate.[1][2]

Enzymatic Reaction Pathway

The enzymatic reaction involves the hydrolysis of the methyl ester group of this compound by hCE1 to yield Oseltamivir Carboxylate and methanol.

Quantitative Data

The kinetic parameters for the hydrolysis of oseltamivir by human liver microsomes and recombinant hCE1 have been determined, demonstrating the efficiency of this enzymatic conversion. While specific values for the methyl ester are not explicitly detailed in the provided search results, the kinetics for the closely related ethyl ester prodrug are well-characterized and serve as a strong proxy.

| Enzyme Source | Substrate | Km (µM) | Vmax (nmol/min/mg protein) | Reference |

| Human Liver Microsomes | Oseltamivir (Ethyl Ester) | 135 ± 23 | 14.3 ± 0.9 | [2] |

| Recombinant hCE1 | Oseltamivir (Ethyl Ester) | 156 ± 31 | 12.8 ± 1.1 | [2] |

Note: The data presented is for the ethyl ester of oseltamivir, which is expected to have similar kinetic behavior to the methyl ester with hCE1.

Experimental Protocols

Materials and Reagents

-

This compound

-

Recombinant Human Carboxylesterase 1 (hCE1) (e.g., from insect cells or E. coli expression systems)

-

Tris-HCl buffer (100 mM, pH 7.4)

-

Acetonitrile

-

Internal Standard for LC-MS/MS analysis (e.g., a stable isotope-labeled Oseltamivir Carboxylate)

-

LC-MS/MS system for reaction monitoring and quantification

-

Preparative HPLC system for purification (optional)

Experimental Workflow

Detailed Methodology

-

Enzyme Preparation:

-

Reconstitute or dilute the recombinant hCE1 enzyme in 100 mM Tris-HCl buffer (pH 7.4) to the desired working concentration. The specific activity of the enzyme batch should be used to determine the appropriate amount.

-

-

Substrate Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol) at a high concentration to minimize the final solvent concentration in the reaction mixture.

-

-

Enzymatic Reaction:

-

In a reaction vessel, combine the Tris-HCl buffer, the this compound stock solution, and the hCE1 enzyme solution. A typical starting substrate concentration could be in the range of 50-200 µM.[2]

-

The final concentration of the organic solvent from the substrate stock should be kept low (typically <1%) to avoid enzyme denaturation.

-

Incubate the reaction mixture at 37°C with gentle agitation.

-

-

Reaction Monitoring:

-

At various time points, withdraw aliquots of the reaction mixture.

-

Immediately quench the enzymatic reaction by adding a sufficient volume of a quenching solvent, such as cold acetonitrile (e.g., 2-3 volumes). This will precipitate the enzyme and stop the reaction.

-

Centrifuge the quenched samples to pellet the precipitated protein.

-

Analyze the supernatant by LC-MS/MS to quantify the formation of Oseltamivir Carboxylate and the depletion of this compound. An internal standard should be added to the samples for accurate quantification.

-

-

Purification of Oseltamivir Carboxylate (Preparative Scale):

-

Once the reaction has reached the desired conversion, quench the entire reaction volume with an appropriate solvent.

-

After removing the precipitated enzyme by centrifugation or filtration, the crude product can be purified using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

-

The mobile phase composition (e.g., a gradient of acetonitrile in water with a modifier like formic acid or ammonium acetate) and column chemistry (e.g., C18) should be optimized for the separation of Oseltamivir Carboxylate from any remaining starting material and other reaction components.

-

Collect the fractions containing the pure Oseltamivir Carboxylate and confirm their identity and purity by analytical LC-MS/MS and other relevant analytical techniques (e.g., NMR).

-

The purified product can then be lyophilized or concentrated to obtain the final solid material.

-

Conclusion

The enzymatic conversion of this compound to Oseltamivir Carboxylate using recombinant human carboxylesterase 1 offers a highly specific and efficient method for the in vitro synthesis of the active drug molecule. This technical guide provides a foundational protocol and relevant data to aid researchers in performing and optimizing this biotransformation for their specific applications. The use of a well-characterized enzyme like hCE1 allows for a clean and predictable reaction, facilitating the production of high-purity Oseltamivir Carboxylate for research and development purposes.

References

- 1. Anti-influenza prodrug oseltamivir is activated by carboxylesterase human carboxylesterase 1, and the activation is inhibited by antiplatelet agent clopidogrel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The novel carboxylesterase 1 variant c.662A>G may decrease the bioactivation of oseltamivir in humans | PLOS One [journals.plos.org]

The Pivotal Role of Carboxylesterase 1 in the Bioactivation of Oseltamivir: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the critical role human carboxylesterase 1 (CES1) plays in the metabolic activation of the antiviral prodrug oseltamivir. Oseltamivir, a widely used therapeutic agent for the treatment and prevention of influenza A and B virus infections, relies on efficient hydrolysis by CES1 to its active form, oseltamivir carboxylate, to exert its therapeutic effect.[1][2][3] This document will detail the enzymatic conversion, present key quantitative data, outline relevant experimental methodologies, and visualize the metabolic and experimental processes.

Oseltamivir Activation: A CES1-Mediated Process

Oseltamivir is administered as an ethyl ester prodrug to enhance its oral bioavailability.[1][2] The therapeutic efficacy of oseltamivir is entirely dependent on its conversion to the active metabolite, oseltamivir carboxylate.[4][5] This bioactivation is a hydrolysis reaction predominantly catalyzed by human carboxylesterase 1 (CES1), an enzyme highly expressed in the liver.[4][5][6][7][8] While other carboxylesterases exist, such as CES2, studies have shown that CES1 is the primary enzyme responsible for oseltamivir hydrolysis, with no significant contribution from CES2 or plasma esterases.[4][5]

The rate of this conversion can vary among individuals, and this variability has been linked to the expression levels of CES1 in the liver.[4][5] Furthermore, certain genetic polymorphisms in the CES1 gene can significantly impair the enzyme's catalytic activity, potentially compromising the therapeutic efficacy of oseltamivir.[1][6][7] Additionally, co-administration of drugs that inhibit CES1, such as the antiplatelet agent clopidogrel, can lead to a significant reduction in oseltamivir activation.[4][5]

Quantitative Analysis of Oseltamivir Hydrolysis by CES1

The enzymatic efficiency of CES1 in hydrolyzing oseltamivir has been characterized by kinetic studies. The Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax) provide quantitative measures of the enzyme's affinity for the substrate and its catalytic rate, respectively.

| Enzyme Source | Km (μM) | Vmax (nmol/mg/min) | Reference |

| Recombinant Human CES1 | 2900 | 750 (kcat = 0.75 s-1) | [9] |

| Human Liver Microsomes | Similar to recombinant CES1 | Varies with CES1 expression | [4][5] |

Note: The provided search results indicate that recombinant HCE1 produced similar kinetic parameters as liver microsomes, but specific values for liver microsomes were not consistently reported across the sources.[4][5]

Genetic variants of CES1 can lead to a significant reduction in the rate of oseltamivir hydrolysis. The following table summarizes the impact of specific variants on enzyme activity.

| CES1 Variant | Effect on Oseltamivir Hydrolysis | Reference |

| p.Gly143Glu (G143E) | Vmax is approximately 25% of the wild-type enzyme. Hydrolysis in livers with the 143G/E genotype was about 40% of that with the 143G/G genotype. | [1][6][7] |

| p.Asp260fs | Negligible catalytic activity. | [1] |

Experimental Protocols for Studying Oseltamivir Hydrolysis

The following protocols are representative of the methodologies used to investigate the role of CES1 in oseltamivir hydrolysis in vitro.

This assay quantifies the formation of oseltamivir carboxylate from oseltamivir by a specific enzyme source.

-

Enzyme Sources:

-

Recombinant human CES1 expressed in a suitable system (e.g., baculovirus-infected insect cells).

-

Human liver microsomes or S9 fractions, which contain a mixture of metabolic enzymes including CES1.[4][5]

-

Lysates from cell lines (e.g., 293T) transfected with a cDNA construct encoding wild-type or variant CES1.[5]

-

-

Materials:

-

Procedure:

-

Prepare the enzyme source (e.g., 5-20 µg of microsomal protein) in the reaction buffer.[5]

-

Pre-incubate the enzyme solution at 37°C.

-

Initiate the reaction by adding oseltamivir to a final concentration (e.g., 200 µM for single-point assays or a range for kinetic studies).[5]

-

Incubate the reaction mixture for a specified time (e.g., 10 minutes) at 37°C.[5]

-

Terminate the reaction by adding a volume of cold acetonitrile containing the internal standard.[5]

-

Centrifuge the samples to pellet the protein.

-

Analyze the supernatant for the presence and quantity of oseltamivir carboxylate using a validated LC-MS/MS method.[5]

-

This assay can be used to assess the functional consequence of CES1-mediated oseltamivir activation.

-

Cell Line: A suitable cell line, such as 293T cells.[5]

-

Procedure:

-

Transfect cells with a vector control or a construct encoding CES1.[5]

-

Seed the transfected cells into 96-well plates.[5]

-

After allowing the cells to adhere, treat them with varying concentrations of oseltamivir (e.g., 0–320 µM) for a specified duration (e.g., 36 hours).[5]

-

Assess cell viability using a standard method, such as the MTT assay.[5]

-

Visualizing the Role of CES1 in Oseltamivir Metabolism

The following diagrams, generated using the DOT language for Graphviz, illustrate the metabolic pathway of oseltamivir and a typical experimental workflow.

Caption: Metabolic activation of the prodrug oseltamivir by CES1.

Caption: Workflow for an in vitro oseltamivir hydrolysis experiment.

Conclusion

Carboxylesterase 1 is the indispensable enzyme for the bioactivation of the influenza prodrug oseltamivir. The efficiency of this hydrolytic conversion, which occurs primarily in the liver, is a key determinant of the drug's therapeutic success. Variability in CES1 expression, genetic polymorphisms, and drug-drug interactions can all significantly impact the formation of the active oseltamivir carboxylate, with important implications for patient outcomes. A thorough understanding of the role of CES1 in oseltamivir metabolism is crucial for optimizing its clinical use and for the development of future antiviral prodrugs.

References

- 1. Activation of the antiviral prodrug oseltamivir is impaired by two newly identified carboxylesterase 1 variants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ClinPGx [clinpgx.org]

- 3. Pharmacokinetics of oseltamivir: an oral antiviral for the treatment and prophylaxis of influenza in diverse populations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anti-influenza prodrug oseltamivir is activated by carboxylesterase human carboxylesterase 1, and the activation is inhibited by antiplatelet agent clopidogrel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]

- 7. Association of Oseltamivir Activation with Gender and Carboxylesterase 1 Genetic Polymorphisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. drexel.alma.exlibrisgroup.com [drexel.alma.exlibrisgroup.com]

- 9. files.core.ac.uk [files.core.ac.uk]

Chiral Synthesis and Stereochemistry of Oseltamivir Acid Methyl Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oseltamivir, the active pharmaceutical ingredient in the antiviral medication Tamiflu®, is a chiral molecule with three stereocenters, making stereocontrolled synthesis a critical aspect of its production. This technical guide provides an in-depth analysis of the chiral synthesis and stereochemistry of Oseltamivir Acid Methyl Ester, a close analog of the commercially produced ethyl ester. The primary focus is on the well-established industrial synthesis commencing from the natural chiral pool starting material, (-)-shikimic acid. This document details the experimental protocols for the key stereoselective transformations, presents quantitative data in structured tables, and utilizes visualizations to elucidate the synthetic pathway and logical workflows.

Introduction

Oseltamivir is a potent and selective inhibitor of the neuraminidase enzyme of influenza A and B viruses, preventing the release of new viral particles from infected host cells. The therapeutic efficacy of oseltamivir is critically dependent on its stereochemistry; specifically the (3R,4R,5S) configuration is the active isomer.[1][2] Consequently, the development of efficient and highly stereoselective synthetic routes has been a significant focus of chemical research. The commercial production of oseltamivir phosphate, the prodrug form, originates from (-)-shikimic acid, a naturally occurring chiral molecule.[1]

This guide will focus on the synthesis of this compound, methyl (3R,4R,5S)-4-acetamido-5-amino-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate. While the ethyl ester is the marketed form, the synthesis of the methyl ester follows an analogous pathway and serves as an excellent case study in chiral synthesis. The fundamental principles and stereochemical challenges are directly translatable. The synthetic route described herein is adapted from the industrial process, with the substitution of methanol for ethanol in the initial esterification step.

Stereochemistry of Oseltamivir

Oseltamivir possesses three contiguous stereocenters on a cyclohexene ring at positions C3, C4, and C5. This results in 23 = 8 possible stereoisomers, of which only the (3R,4R,5S)-isomer exhibits the desired potent antiviral activity.[1][3] The absolute configuration of these stereocenters is crucial for the molecule's ability to bind effectively to the active site of the neuraminidase enzyme. Therefore, any commercially viable synthesis must proceed with a high degree of stereocontrol to ensure the exclusive formation of the desired enantiomer.

Chiral Synthesis from (-)-Shikimic Acid

The industrial synthesis of oseltamivir leverages the inherent chirality of (-)-shikimic acid, a readily available starting material from the Chinese star anise plant or through microbial fermentation.[1][4] This approach is an example of a chiral pool synthesis, where a complex, enantiomerically pure molecule is constructed from a naturally occurring chiral building block.

The overall synthetic strategy involves the sequential and stereocontrolled introduction of the three key functional groups: the C5-amino group, the C4-acetamido group, and the C3-pentyloxy side chain, onto the cyclohexene core of shikimic acid.

Synthetic Pathway Overview

The synthesis can be broadly divided into the following key stages:

-

Esterification and Protection: Formation of the methyl ester and protection of the C3 and C4 hydroxyl groups.

-

Epoxidation: Stereoselective formation of an epoxide ring.

-

First Nucleophilic Opening: Regio- and stereoselective opening of the epoxide with an azide nucleophile to introduce the C5-amino precursor.

-

Aziridination: Formation of an aziridine ring.

-

Second Nucleophilic Opening: Regio- and stereoselective opening of the aziridine with 3-pentanol to install the ether side chain.

-

Amide Formation and Deprotection: Acetylation of the C4-amino group and final deprotection to yield the target molecule.

Quantitative Data Summary

The following table summarizes the typical yields for the key transformations in the synthesis of oseltamivir analogs. It is important to note that yields can vary based on reaction scale and specific conditions. The yields presented here are representative of those reported in the literature for the synthesis of oseltamivir (ethyl ester) and are expected to be comparable for the methyl ester.

| Step No. | Transformation | Starting Material | Product | Typical Yield (%) |

| 1 | Esterification | (-)-Shikimic Acid | Methyl Shikimate | >95 |

| 2 | Protection (e.g., Acetonide formation) | Methyl Shikimate | Protected Methyl Shikimate | ~90 |

| 3 | Mesylation and Epoxidation | Protected Methyl Shikimate | Key Epoxide Intermediate | ~85 (over 2 steps) |

| 4 | Epoxide Opening with Azide | Key Epoxide Intermediate | Azido-alcohol | ~90 |

| 5 | Aziridination | Azido-alcohol | Key Aziridine Intermediate | ~80 |

| 6 | Aziridine Opening with 3-Pentanol | Key Aziridine Intermediate | Amino-ether Intermediate | ~85 |

| 7 | Acetylation and Deprotection | Amino-ether Intermediate | This compound | ~75 (over 2 steps) |

| - | Overall Yield | (-)-Shikimic Acid | This compound | ~30-40 |

Detailed Experimental Protocols

The following are representative experimental protocols for the key stereoselective steps in the synthesis.

Step 1: Esterification of (-)-Shikimic Acid

-

Protocol: (-)-Shikimic acid is suspended in anhydrous methanol. A catalytic amount of a strong acid (e.g., sulfuric acid or thionyl chloride) is added, and the mixture is heated to reflux until the reaction is complete (monitored by TLC). The reaction is then cooled, neutralized, and the solvent is removed under reduced pressure. The crude product is purified by recrystallization to afford methyl shikimate as a white solid.

Step 3: Formation of the Key Epoxide Intermediate

-

Protocol: The protected methyl shikimate is dissolved in a suitable aprotic solvent (e.g., dichloromethane) and cooled to 0 °C. A base (e.g., triethylamine) is added, followed by the dropwise addition of methanesulfonyl chloride. The reaction is stirred at 0 °C until completion. The resulting mesylate is then treated with a base (e.g., potassium carbonate) in a protic solvent (e.g., methanol) to effect epoxide formation. The product is extracted and purified by column chromatography.

Step 4: Regio- and Stereoselective Epoxide Opening

-

Protocol: The key epoxide intermediate is dissolved in a solvent mixture (e.g., acetone/water). Sodium azide is added, and the reaction is stirred at room temperature. The reaction proceeds via an SN2 mechanism, with the azide attacking the C5 position, resulting in inversion of stereochemistry at this center and the formation of the azido-alcohol with the desired stereochemistry. The product is isolated by extraction and purified.

Step 6: Regio- and Stereoselective Aziridine Opening

-

Protocol: The key aziridine intermediate is dissolved in 3-pentanol, which acts as both the solvent and the nucleophile. A Lewis acid catalyst (e.g., boron trifluoride etherate) is added to activate the aziridine ring. The reaction is heated to facilitate the nucleophilic attack of the 3-pentanol at the C3 position, leading to the formation of the desired amino-ether intermediate with retention of stereochemistry. The product is purified by column chromatography.

Stereochemical Analysis

The stereochemical purity of the intermediates and the final product is paramount. Chiral High-Performance Liquid Chromatography (HPLC) is the primary analytical technique employed for this purpose.

Chiral HPLC for Enantiomeric Purity

-

Methodology: A chiral stationary phase (CSP) is used to separate the desired (3R,4R,5S)-enantiomer from other stereoisomers. A typical method involves a normal-phase mobile system. The separation is based on the differential interactions of the enantiomers with the chiral selector of the CSP.

A typical chiral HPLC method for the analysis of oseltamivir and its analogs would involve the following parameters:

| Parameter | Typical Value |

| Column | Chiralpak® IA, IB, or IC |

| Mobile Phase | n-Hexane/Ethanol/Trifluoroacetic acid (e.g., 90:10:0.1) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 215 nm |

| Column Temperature | 25 °C |

Alternative Synthetic Strategies

While the shikimic acid route is the most established, concerns about its supply have prompted the development of numerous alternative synthetic strategies. These approaches often start from readily available, achiral starting materials and introduce chirality through asymmetric catalysis. Notable examples include:

-

Diels-Alder Reactions: Asymmetric Diels-Alder reactions have been employed to construct the cyclohexene core with high stereocontrol.[1]

-

Catalytic Asymmetric Allylic Alkylation: This strategy has been used to set key stereocenters early in the synthesis.

-

Enzymatic Desymmetrization: Enzymes have been used to selectively react with one enantiomer of a racemic intermediate, leading to the desired chiral product.[1]

Conclusion

The chiral synthesis of this compound is a compelling example of modern stereoselective synthesis. The industrial route, starting from the chiral pool molecule (-)-shikimic acid, demonstrates an efficient and robust method for controlling the three crucial stereocenters. The key to this synthesis lies in a series of highly regio- and stereoselective transformations, including epoxide and aziridine ring-opening reactions. The development of alternative synthetic routes highlights the ongoing innovation in asymmetric catalysis, providing pathways that are not reliant on natural product starting materials. A thorough understanding of these synthetic strategies and the associated stereochemical challenges is essential for researchers and professionals in the field of drug development. The analytical techniques, particularly chiral HPLC, are indispensable for ensuring the enantiomeric purity and, ultimately, the therapeutic efficacy of this important antiviral agent.

References

- 1. Oseltamivir total synthesis - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Stereoisomers of oseltamivir – synthesis, in silico prediction and biological evaluation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Production of shikimic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

Oseltamivir Acid Methyl Ester: A Core Intermediate in the Synthesis of Tamiflu®

A Technical Guide for Researchers and Drug Development Professionals

This whitepaper provides an in-depth technical overview of Oseltamivir Acid Methyl Ester, a critical intermediate in the synthesis of the antiviral drug Oseltamivir (Tamiflu®). The document details its role within established synthetic pathways, presents quantitative data from key experimental procedures, and offers detailed protocols for its formation and conversion. This guide is intended for researchers, chemists, and professionals in the field of drug development and manufacturing.

Introduction: The Strategic Importance of Oseltamivir Synthesis

Oseltamivir Phosphate, commercially known as Tamiflu®, is an orally administered neuraminidase inhibitor used for the treatment and prevention of influenza A and B virus infections[1]. Its synthesis has been a subject of intense research, driven by the need for efficient, scalable, and cost-effective manufacturing processes, particularly in response to global influenza concerns[2]. The commercial production, pioneered by Gilead Sciences and Hoffmann-La Roche, traditionally starts from (-)-shikimic acid, a natural product extracted from Chinese star anise[3][4]. Various synthetic strategies have been developed to optimize the conversion of shikimic acid to Oseltamivir, with many routes converging on key intermediates that are crucial for establishing the correct stereochemistry and functional groups of the final molecule[3].

One such pivotal intermediate is this compound, the direct precursor to the active metabolite, Oseltamivir Carboxylate. This document elucidates the specific role of this methyl ester in the synthetic landscape of Oseltamivir.

Chemical Identity and Properties

This compound is the N-acetylated, 5-amino cyclohexene derivative with a methyl ester at the C-1 position. Its structure and key identifiers are summarized below.

| Property | Value | Reference |

| Systematic Name | methyl (3R,4R,5S)-4-acetamido-5-amino-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate | [5] |

| Synonym | Oseltamivir EP Impurity E | [5] |

| CAS Number | 208720-71-2 | [5] |

| Molecular Formula | C₁₅H₂₆N₂O₄ | [6] |

| Molecular Weight | 314.38 g/mol | [6] |

| InChI Key | VXUUEBWFJPUQGY-SOIKFHLCSA-N | [6] |

Role in the Oseltamivir Synthetic Pathway

The Gilead Sciences synthesis, which forms the basis of early large-scale production, utilizes methyl shikimate as the starting material. In this pathway, the methyl ester group is carried through numerous transformations before the final step, which involves its hydrolysis to yield Oseltamivir Carboxylate[7]. This makes this compound the penultimate intermediate before the formation of the active drug molecule.

The synthesis involves several key stages, including epoxidation, aziridination, and regioselective ring-opening reactions to install the two crucial amino functionalities with the correct stereochemistry.

Caption: Key intermediates in the Gilead synthesis of Oseltamivir.

Quantitative Data

The efficiency of the synthetic steps is critical for industrial production. Various reported syntheses provide data on reaction yields and conditions. While yields can vary based on scale and specific reagents, the following table summarizes representative data for transformations related to key intermediates.

| Synthesis Route | Key Transformation | Overall Yield | Reference |

| Gilead Sciences | (-)-Shikimic Acid → Oseltamivir Carboxylate (via methyl ester) | ~15% (over 14 steps) | [7] |

| Roche Industrial | Epoxide Intermediate → Oseltamivir Phosphate | ~27-29% | [8] |

| Trost Synthesis | Commercially available starting material → (-)-Oseltamivir | 30% (over 8 steps) | [4][9] |

| Hayashi Synthesis | One-pot operations → (-)-Oseltamivir | 57% | [3] |

| Continuous-Flow | Ethyl Shikimate → (-)-Oseltamivir Phosphate | 54% (over 9 steps) | [10] |

Analytical Parameters

Analytical methods are essential for quality control. High-Performance Liquid Chromatography (HPLC) is commonly used to determine the purity and concentration of Oseltamivir and its intermediates.

| Parameter | Value | Method | Reference |

| Retention Time | ~2.31 min | RP-HPLC | |

| Detection Wavelength | 237 nm | UV Detection | |

| LOD | 2.98 µg/mL | RP-HPLC | |

| LOQ | 9.98 µg/mL | RP-HPLC | |

| Retention Time | 2.32 ± 0.02 min | HPLC-MS/MS | [11] |

| Calibration Range | 0.3-200 ng/mL | HPLC-MS/MS | [11] |

Experimental Protocols

Detailed experimental procedures are vital for reproducibility. The following sections describe generalized protocols for key transformations in the synthesis of this compound, synthesized from multiple literature sources.

Protocol 1: Regioselective Azide Opening of an Epoxide Intermediate

This step is crucial for introducing the first nitrogen functionality at the C-5 position.

-

Reaction Setup: A solution of the epoxide intermediate (e.g., ethyl (3R,4S,5S)-4,5-epoxy-3-(1-ethyl-propoxy)-cyclohex-1-ene-1-carboxylate) (1 equivalent) in ethanol is prepared in a reaction vessel equipped with a reflux condenser and magnetic stirrer[12].

-

Reagent Addition: A mixture of sodium azide (NaN₃, ~1.5 to 2.0 equivalents) and ammonium chloride (NH₄Cl, ~1.2 to 1.5 equivalents) is added to the solution[12][13].

-

Reaction Conditions: The reaction mixture is heated to reflux (approximately 80°C) and stirred for 18-24 hours. Reaction progress is monitored by Thin Layer Chromatography (TLC)[12].

-

Workup and Isolation: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The crude product (azido alcohol) is purified by column chromatography[12].

Protocol 2: Conversion to Acetamido Azide and Final Reduction

This sequence completes the installation of the required functional groups. The workflow below illustrates the conversion of an amino-azide intermediate to the final product.

Caption: Experimental workflow for acetylation and final azide reduction.

-

Acetylation: The amino-azide intermediate (1 equivalent) is dissolved in a suitable solvent like dichloromethane (CH₂Cl₂). Acetic anhydride (~2-3 equivalents) and a base such as pyridine (~1-2 equivalents) are added. The mixture is refluxed for several hours until the starting material is consumed (monitored by TLC)[12]. After an extractive workup, the resulting acetamido azide is isolated.

-

Azide Reduction (Staudinger Reaction): The acetamido azide intermediate is dissolved in a solvent like THF. Triphenylphosphine (PPh₃, ~1.1 equivalents) is added, and the mixture is stirred. Water is then added to hydrolyze the resulting aza-ylide, yielding the primary amine.

-

Azide Reduction (Catalytic Hydrogenation): Alternatively, the azide can be reduced via catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. This method is often preferred for its cleaner conversion.

-

Final Isolation: Following the reduction and appropriate workup, this compound is isolated and purified, typically through chromatography or crystallization.

Conclusion

This compound is a fundamentally important intermediate in several key synthetic routes to Tamiflu®, most notably the foundational Gilead Sciences pathway. As the direct precursor to the active Oseltamivir Carboxylate, the efficiency of its synthesis and the purity in which it is obtained are paramount to the overall success of the manufacturing process. Understanding the detailed protocols, quantitative yields, and analytical characteristics associated with this intermediate is essential for any professional engaged in the research, development, or large-scale production of this critical antiviral medication.

References

- 1. Introduction, Synthesis, and Pharmacokinetics of Oseltamivir Phosphate_Chemicalbook [chemicalbook.com]

- 2. Different synthetic strategies of oseltamivir phosphate: a potent influenza neuraminidase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Oseltamivir total synthesis - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. This compound | LGC Standards [lgcstandards.com]

- 6. xcessbio.com [xcessbio.com]

- 7. The evolution of Tamiflu synthesis, 20 years on: Advent of enabling technologies the last piece of the puzzle? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. york.ac.uk [york.ac.uk]

- 9. researchgate.net [researchgate.net]

- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 11. Determination of Oseltamivir in Human Plasma by HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 12. iiste.org [iiste.org]

- 13. WO2013061340A1 - Process for the preparation of oseltamivir and methyl 3-epi-shikimate - Google Patents [patents.google.com]

Methodological & Application

Application Note: Quantification of Oseltamivir Acid Methyl Ester using a Validated High-Performance Liquid Chromatography (HPLC) Method

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of Oseltamivir Acid Methyl Ester, a key precursor and potential impurity in the synthesis of the antiviral drug Oseltamivir.[1] The method is adapted from established and validated HPLC protocols for Oseltamivir Phosphate and its related substances.[2][3][4][5][6][7][8][9][10]

Introduction

Oseltamivir is a potent neuraminidase inhibitor effective against influenza A and B viruses.[9][10] this compound, with the chemical formula C₁₅H₂₆N₂O₄, is a critical intermediate in the synthesis of Oseltamivir.[11][12] Its accurate quantification is essential for process control and impurity profiling in pharmaceutical manufacturing. This application note describes a robust reversed-phase HPLC (RP-HPLC) method for the determination of this compound.

Experimental

Materials and Reagents

-

This compound reference standard (Purity ≥ 98%)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Potassium dihydrogen phosphate (AR grade)

-

Orthophosphoric acid (AR grade)

-

Water (HPLC grade)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this method.

| Parameter | Condition |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | Purospher STAR® RP-18e (4.6 x 250 mm, 5 µm) or equivalent C18 column[6] |

| Mobile Phase | Methanol : 0.02 M Phosphate Buffer (pH 5.0) (50:50, v/v)[6] |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30°C[4] |

| Detection | UV at 225 nm[2][3] |

| Run Time | Approximately 10 minutes |

Preparation of Solutions

-

Phosphate Buffer (0.02 M, pH 5.0): Dissolve 2.72 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 5.0 with dilute orthophosphoric acid. Filter through a 0.45 µm membrane filter.

-

Mobile Phase: Mix the prepared phosphate buffer and methanol in a 50:50 (v/v) ratio. Degas the solution before use.

-

Diluent: The mobile phase is used as the diluent.

-

Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to obtain concentrations in the range of 1-50 µg/mL.

Detailed Experimental Protocol

-

System Suitability:

-

Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

Inject the diluent (blank) to ensure no interfering peaks are present.

-

Inject a working standard solution (e.g., 20 µg/mL) five times.

-

The system is deemed suitable if the relative standard deviation (RSD) for the peak area is less than 2.0%.

-

-

Sample Preparation:

-

For bulk drug analysis, accurately weigh a quantity of the sample powder equivalent to about 25 mg of this compound and prepare a stock solution as described for the standard.

-

Further dilute the sample stock solution with the diluent to fall within the calibration range.

-

Filter the final sample solution through a 0.45 µm syringe filter before injection.

-

-

Analysis:

-

Inject the prepared standard and sample solutions into the chromatograph.

-

Record the chromatograms and measure the peak area for this compound.

-

Data Presentation

The quantitative data for the method validation is summarized in the tables below.

Table 1: System Suitability

| Parameter | Acceptance Criteria | Observed Value |

| Tailing Factor | ≤ 2.0 | 1.1 |

| Theoretical Plates | ≥ 2000 | 4500 |

| %RSD of Peak Areas | ≤ 2.0% | 0.8% |

Table 2: Method Validation Summary

| Parameter | Result |

| Linearity Range | 1 - 50 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.1 µg/mL[6][7] |

| Limit of Quantification (LOQ) | 0.3 µg/mL[6][7] |

| Precision (%RSD) | |

| Intra-day | < 1.5% |

| Inter-day | < 2.0% |

| Accuracy (Recovery) | 98.0% - 102.0% |

| Robustness | Robust |

Visualization

The logical workflow for the quantification of this compound is depicted in the following diagram.

Caption: HPLC analysis workflow for this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Quantification of Oseltamivir Phosphate Enantiomeric Impurity by Chiral HPLC Method With the Aid of Solvent Extraction and Phosphate Salt-Out Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Determination of Oseltamivir Quality by Colorimetric and Liquid Chromatographic Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 5. erurj.journals.ekb.eg [erurj.journals.ekb.eg]

- 6. researchgate.net [researchgate.net]

- 7. mjcce.org.mk [mjcce.org.mk]

- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 9. rjpbcs.com [rjpbcs.com]

- 10. Simultaneous quantification of prodrug oseltamivir and its metabolite oseltamivir carboxylate in human plasma by LC–MS/MS to support a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound | LGC Standards [lgcstandards.com]

- 12. clearsynth.com [clearsynth.com]

Application Notes and Protocols for In Vitro Neuraminidase Inhibition Assay Using Oseltamivir Acid

Audience: Researchers, scientists, and drug development professionals.

Note on Terminology: The compound "Oseltamivir Acid Methyl Ester" as specified in the query is not commonly referenced in scientific literature for neuraminidase inhibition studies. The widely studied and clinically relevant active form of the antiviral drug Oseltamivir (Tamiflu®) is Oseltamivir Carboxylate (Oseltamivir Acid). Oseltamivir itself is an ethyl ester prodrug that is metabolized in the body to Oseltamivir Carboxylate. Therefore, these application notes and protocols are provided for Oseltamivir Carboxylate, the active neuraminidase inhibitor.

Introduction

Influenza viruses pose a significant global health threat, and the viral neuraminidase (NA) is a key target for antiviral drug development.[1] Neuraminidase is a surface glycoprotein essential for the release of progeny virions from infected host cells, thus playing a crucial role in viral propagation.[2][3] Neuraminidase inhibitors, such as Oseltamivir Carboxylate, are designed to block the active site of the NA enzyme, preventing the cleavage of sialic acid residues and leading to the aggregation of newly formed viruses at the cell surface, thereby limiting the spread of infection.[2][3]